molecular formula C25H17BrN2O3 B302329 N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Katalognummer B302329
Molekulargewicht: 473.3 g/mol
InChI-Schlüssel: REOFHAVMSKBUPD-VYYCAZPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, also known as BNIPQ, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been studied extensively in recent years due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The exact mechanism of action of N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in disease pathogenesis. Additionally, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of various enzymes involved in disease progression, including acetylcholinesterase, which is implicated in Alzheimer's disease, and alpha-glucosidase, which is involved in diabetes.
Biochemical and physiological effects:
N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit potent cytotoxicity against cancer cells, induce apoptosis, and inhibit tumor growth in various preclinical models. Additionally, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Furthermore, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to possess antidiabetic properties, including the ability to lower blood glucose levels and improve insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in lab experiments, including its potent cytotoxicity against cancer cells, ability to induce apoptosis, and inhibition of tumor growth. Additionally, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of various enzymes involved in disease progression, making it a potential therapeutic agent for various diseases. However, there are also some limitations associated with the use of N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, including further studies to elucidate its mechanism of action, optimization of its synthesis method to improve its potency and reduce toxicity, and evaluation of its therapeutic potential in various diseases. Additionally, there is a need for further studies to evaluate the safety and efficacy of N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in preclinical and clinical trials, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Conclusion:
In conclusion, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown promising potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Its potent cytotoxicity against cancer cells, ability to induce apoptosis, and inhibition of tumor growth make it a potential candidate for cancer therapy. Additionally, its ability to inhibit the aggregation of amyloid-beta peptides and improve insulin sensitivity make it a potential therapeutic agent for Alzheimer's disease and diabetes, respectively. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.

Synthesemethoden

N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide can be synthesized using a multi-step process involving the reaction of 2-furylcarboxaldehyde with 5-bromo-2-methylbenzaldehyde, followed by a condensation reaction with naphtho[2,1-b]furan-2-carbohydrazide. The final product is obtained after purification and characterization using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to exhibit potent cytotoxicity against cancer cells, induce apoptosis, and inhibit tumor growth in various preclinical models. Additionally, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Furthermore, N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to possess antidiabetic properties, including the ability to lower blood glucose levels and improve insulin sensitivity.

Eigenschaften

Produktname

N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Molekularformel

C25H17BrN2O3

Molekulargewicht

473.3 g/mol

IUPAC-Name

N-[(Z)-[5-(2-bromo-4-methylphenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C25H17BrN2O3/c1-15-6-9-19(21(26)12-15)22-11-8-17(30-22)14-27-28-25(29)24-13-20-18-5-3-2-4-16(18)7-10-23(20)31-24/h2-14H,1H3,(H,28,29)/b27-14-

InChI-Schlüssel

REOFHAVMSKBUPD-VYYCAZPPSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)Br

SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)Br

Kanonische SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.